N-(2-tert-butylphenyl)acetamide
Overview
Description
N-(2-tert-butylphenyl)acetamide is an organic compound with the molecular formula C12H17NO It is a derivative of acetamide, where the acetamide group is attached to a 2-tert-butylphenyl group
Mechanism of Action
Target of Action
N-(2-tert-butylphenyl)acetamide is a small molecule It’s structurally related to acetamide, which is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
It’s synthesized via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by cu(otf)2 . This suggests that it might interact with its targets in a similar manner to other amides.
Pharmacokinetics
The compound’s molecular weight (19127 g/mol ) and predicted properties such as boiling point (259.3±23.0 °C ) and density (0.948±0.06 g/cm3 ) suggest that it might have reasonable bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)acetamide typically involves the reaction of 2-tert-butylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-tert-butylaniline+acetic anhydride→this compound+acetic acid
The reaction is usually conducted in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification steps may include distillation, crystallization, and filtration to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-(2-tert-butylphenyl)ethylamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-(2-tert-butylphenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)acetamide
- N-(2-methylphenyl)acetamide
- N-(2-ethylphenyl)acetamide
Uniqueness
N-(2-tert-butylphenyl)acetamide is unique due to the presence of the tert-butyl group at the 2-position of the phenyl ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different biological activities and chemical behavior, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(14)13-11-8-6-5-7-10(11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBHUKCHBRSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322065 | |
Record name | N-(2-tert-butylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-70-2 | |
Record name | N-[2-(1,1-Dimethylethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7402-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 400312 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC400312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-tert-butylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between N-(2-tert-butylphenyl)acetamide and epibromohydrin?
A1: The reaction of this compound dianion with epibromohydrin is significant because it leads to the formation of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one. [] This reaction proceeds with high diastereoselectivity, meaning it preferentially forms one specific stereoisomer of the product. This is a valuable tool in organic synthesis, especially for creating molecules with chiral centers, which are important in pharmaceuticals and other fields.
Q2: Why is the diastereoselectivity observed in the reaction of this compound with epibromohydrin important?
A2: Diastereoselectivity in chemical reactions is crucial, particularly in pharmaceutical synthesis. The different stereoisomers of a molecule can have vastly different biological activities. The high diastereoselectivity observed in the formation of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one [] suggests that this synthetic route could be valuable for creating a single, desired stereoisomer, potentially simplifying the purification process and leading to a more effective and safer final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.